molecular formula C13H14FN3O B7942461 4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B7942461
M. Wt: 247.27 g/mol
InChI Key: PXDGPUNLLHOSOL-UHFFFAOYSA-N
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Description

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group at the 4-position, a fluorophenyl group at the N-position, and a carboxamide group at the 1-position of the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide
  • 4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide
  • 4-cyano-N-(3-chlorophenyl)piperidine-1-carboxamide

Uniqueness

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The presence of the cyano group also contributes to its distinct properties compared to other piperidine derivatives .

Properties

IUPAC Name

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-2-1-3-12(8-11)16-13(18)17-6-4-10(9-15)5-7-17/h1-3,8,10H,4-7H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGPUNLLHOSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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